雌马酚

描述

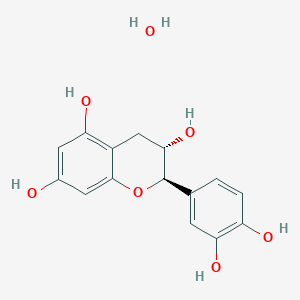

Equilin is a naturally occurring estrogen sex hormone found in horses and is a major component used in multi-estrogen drugs for hormone replacement therapy .

Synthesis Analysis

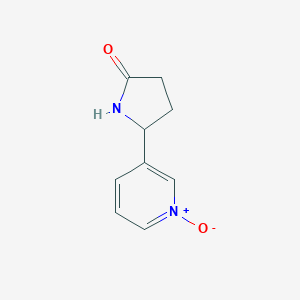

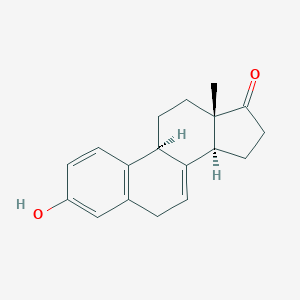

Equilin is synthesized in the microsomes of mare placenta . A direct synthesis of equilin from equilenin has been reported, involving the reduction of equilenin ethylene ketal with alkali metals in ammonia .Molecular Structure Analysis

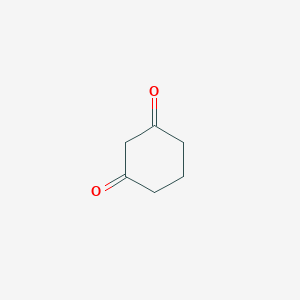

The molecular formula of Equilin is C18H20O2 . It has a total of four double bonds in the A- and B-ring . The average mass is 268.350 Da and the monoisotopic mass is 268.146332 Da .Chemical Reactions Analysis

A combustion analysis of a 13.42-g sample of equilin (which contains only carbon, hydrogen, and oxygen) produces 39.61 g CO2 and 9.01 g H2O .Physical And Chemical Properties Analysis

Equilin has a density of 1.2±0.1 g/cm3, a boiling point of 459.1±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C .科学研究应用

Specific Scientific Field

Environmental Engineering and Nanotechnology

Summary of the Application

Equilin is one of the estrogenic hormones that contaminate natural water resources. It’s used in postmenopausal hormone supplements for women . A study was conducted to detect these hormones precisely in a short time using Quartz Crystal Microbalance (QCM) sensors .

Methods of Application or Experimental Procedures

The QCM sensors were modified with 11-mercaptoundecanoic acid forming a self-assembled monolayer and with amino acids, namely tyrosine, tryptophan, and phenylalanine. The affinity interactions between Equilin and amino acids were studied using docking tools and confirmed by QCM experiments .

Results or Outcomes

The Limits of Detection (LODs) of Equilin were obtained as 4.59, 5.05, and 6.30 ng/L for tyrosine-, tryptophan-, and phenylalanine-modified QCM nanosensors, respectively, with linear dynamic detection in the range of 25–500 nM .

2. Synthesis of Equilin from Equilenin

Specific Scientific Field

Summary of the Application

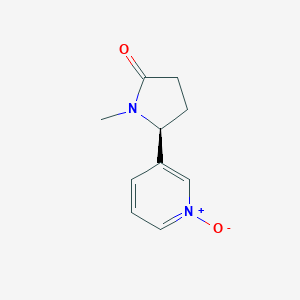

A new direct synthesis of Equilin from Equilenin was developed. The reduction of Equilenin ethylene ketal with alkali metals in ammonia can be controlled to yield Equilin ketal as the major product .

Methods of Application or Experimental Procedures

The reaction was carried out with alkali metals in ammonia without an added proton source and preferably at -70°C. Slightly better yields were obtained if the naphthoxide anion was formed by reaction of the ketal with sodium hydride in tetrahydrofuran before addition to a solution of the metal in ammonia .

Results or Outcomes

Analysis by gas-liquid chromatography (g.1.c.) of the total crude product of a reaction carried out in this way with lithium as the metal showed the presence of 76% of Equilin. Purification by crystallization afforded a 55% yield of Equilin .

3. Affinity Recognition Based Gravimetric Nanosensor for Equilin Detection

Specific Scientific Field

Nanotechnology and Environmental Engineering

Summary of the Application

Equilin is one of the estrogenic hormones that contaminate natural water resources. A study was conducted to detect these hormones precisely in a short time using Quartz Crystal Microbalance (QCM) sensors .

Methods of Application or Experimental Procedures

The QCM sensors were modified with 11-mercaptoundecanoic acid forming a self-assembled monolayer and with amino acids, namely tyrosine, tryptophan, and phenylalanine. The affinity interactions between Equilin and amino acids were studied using docking tools and confirmed by QCM experiments .

Results or Outcomes

The Limits of Detection (LODs) of Equilin were obtained as 4.59, 5.05, and 6.30 ng/L for tyrosine-, tryptophan-, and phenylalanine-modified QCM nanosensors, respectively, with linear dynamic detection in the range of 25–500 nM .

4. Equilin Increases Monocyte-Endothelial Adhesion

Specific Scientific Field

Summary of the Application

Equilin, a component of conjugated equine estrogen, was found to increase monocyte-endothelial adhesion, which plays a crucial role in the onset of atherosclerosis .

Methods of Application or Experimental Procedures

The effect of Equilin on adhesion-molecule expression in human umbilical vein endothelial cells (HUVECs) was examined. The mRNA and protein expression levels of adhesion molecules were quantified by real-time polymerase chain reaction and enzyme immunoassay .

Results or Outcomes

Equilin significantly increased the mRNA and protein expression of the adhesion molecules E-selectin and intercellular adhesion molecule-1 as compared with levels in controls. Equilin treatment also increased the adherence of U937 monocytoid cells to HUVECs relative to the control .

5. Equilin in Conjugated Equine Estrogen Increases Monocyte-Endothelial Adhesion

Specific Scientific Field

Summary of the Application

Equilin, a component of conjugated equine estrogen, was found to increase monocyte-endothelial adhesion, which plays a crucial role in the onset of atherosclerosis .

Methods of Application or Experimental Procedures

The effect of Equilin on adhesion-molecule expression in human umbilical vein endothelial cells (HUVECs) was examined. The mRNA and protein expression levels of adhesion molecules were quantified by real-time polymerase chain reaction and enzyme immunoassay .

Results or Outcomes

Equilin significantly increased the mRNA and protein expression of the adhesion molecules E-selectin and intercellular adhesion molecule-1 as compared with levels in controls. Equilin treatment also increased the adherence of U937 monocytoid cells to HUVECs relative to the control .

6. Equilin in Horse Nutrition

Specific Scientific Field

Veterinary Medicine and Equine Nutrition

Summary of the Application

Equilin is used in the nutrition of horses. It is part of a new feeding concept that aims to feed horses according to their natural needs .

Methods of Application or Experimental Procedures

The new feeding concept involves researching what a horse actually needs for a healthy body. It aims to start feeding horses according to their natural needs .

Results or Outcomes

The new feeding concept has been internationally ratified and adopted as the new welfare norm for equine management. A horse needs a minimum of 1.5% of their body weight in dry matter in roughage to feel satisfied and keep their body healthy .

安全和危害

Equilin may cause cancer and may damage fertility or the unborn child . It is recommended to avoid handling until all safety precautions have been read and understood .

Relevant Papers A study found that equilin in conjugated equine estrogen increases monocyte-endothelial adhesion via NF-κB signaling . Another paper discusses the challenges in synthesizing equilin and its derivatives due to the presence of an unstable non-conjugated double bond .

属性

IUPAC Name |

(9S,13S,14S)-3-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3-5,10,14,16,19H,2,6-9H2,1H3/t14-,16+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKRLQDKEXYKHJB-HFTRVMKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(=CCC4=C3C=CC(=C4)O)C1CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3C(=CCC4=C3C=CC(=C4)O)[C@@H]1CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7047433 | |

| Record name | Equilin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Estrogens enter the cells of responsive tissues (e.g., female organs, breasts, hypothalamus, pituitary) where they interact with a protein receptor, subsequently increasing the rate of synthesis of DNA, RNA, and some proteins. Estrogens decrease the secretion of gonadotropin-releasing hormone by the hypothalamus, reducing the secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary. | |

| Record name | Equilin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02187 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Equilin | |

CAS RN |

474-86-2 | |

| Record name | Equilin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=474-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Equilin [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Equilin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02187 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | equilin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10971 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Equilin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxyoestra-1,3,5(10),7-tetraen-17-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.809 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EQUILIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08O86EX0J4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。